molecular formula C13H16BrNO B14039550 (5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B14039550
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: NZXRZWLBAFHULN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a brominated aromatic ring and a pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-bromo-2,4-dimethylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.

Wirkmechanismus

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The bromine atom and the pyrrolidine ring can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine

Uniqueness

(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a brominated aromatic ring and a pyrrolidine moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H16BrNO

Molekulargewicht

282.18 g/mol

IUPAC-Name

(5-bromo-2,4-dimethylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H16BrNO/c1-9-7-10(2)12(14)8-11(9)13(16)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

NZXRZWLBAFHULN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)N2CCCC2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.